Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate
Description
Properties
Molecular Formula |
C10H9N3O3 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
ethyl 6-formylimidazo[1,2-b]pyridazine-3-carboxylate |
InChI |
InChI=1S/C10H9N3O3/c1-2-16-10(15)8-5-11-9-4-3-7(6-14)12-13(8)9/h3-6H,2H2,1H3 |
InChI Key |
KJXTWCILUIAHOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1N=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
- 6-Chloropyridazin-3-amine or related pyridazine derivatives are common starting materials for the synthesis of imidazo[1,2-B]pyridazine compounds.
- Phenacyl bromides or phenylglyoxal monohydrates serve as electrophilic partners for cyclization reactions.
Cyclization and Ring Formation
- The imidazo[1,2-B]pyridazine core is formed through acid-catalyzed condensation/cyclization reactions between pyridazine-3-amines and α-keto compounds such as phenacyl bromides or phenylglyoxal derivatives.
- Dimethylformamide (DMF) or 1,4-dioxane are preferred solvents, with DMF often yielding higher purity products via direct precipitation after reaction workup.
- Microwave-assisted heating has been shown to significantly improve reaction efficiency and product purity compared to conventional heating methods.
Functional Group Transformations
- The formyl group at the 6-position is introduced via selective oxidation or by using appropriately substituted starting materials.
- Esterification to form the ethyl carboxylate group at position 3 is typically achieved by reaction with ethyl chloroformate or via direct esterification under acidic or basic conditions.
Purification and Characterization
- Thin-layer chromatography (TLC) is used to monitor reaction progress.
- Purification is commonly conducted by crystallization or chromatographic techniques.
- Characterization employs nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography to confirm structure and purity.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1. Preparation of 6-chloropyridazin-3-amine | Starting pyridazine derivatives, NaSH, microwave heating in aqueous ethanol | High yield, pure intermediate | Microwave heating superior to conventional methods |
| 2. Condensation with phenacyl bromide | Acid catalyst, DMF or dioxane, reflux | Formation of imidazo[1,2-B]pyridazine-3-ol intermediate | DMF improves purity and yield |
| 3. Oxidation/functionalization | Selective oxidation agents or substituted starting materials | Introduction of formyl group at C-6 | Controlled conditions required for selectivity |
| 4. Esterification | Ethyl chloroformate or acidic/basic esterification | Formation of ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate | Final compound obtained in good yield |
- Microwave-assisted synthesis reduces reaction times and enhances yields compared to traditional heating.
- Use of DMF as solvent facilitates better solubility and reaction kinetics, leading to purer products.
- The choice of oxidizing agents and reaction temperature critically affects the selective formylation at the 6-position.
- Alkylation reactions, including esterification steps, show improved efficiency when strong bases such as sodium hydride are employed.
- Side reactions such as bis-alkylation or cleavage of the imidazole ring can occur but are minimized by careful control of reaction parameters.
| Parameter | Preferred Condition | Effect on Synthesis |
|---|---|---|
| Solvent | DMF or 1,4-dioxane | Enhances cyclization efficiency and product purity |
| Heating Method | Microwave-assisted heating | Shortens reaction time, increases yield |
| Base for Alkylation | Sodium hydride (NaH) | More efficient O-alkylation than K2CO3 or diazomethane |
| Oxidizing Agent | Controlled mild oxidants | Selective formyl group introduction |
| Purification | Crystallization from ethyl acetate/water | High purity product isolation |
The preparation of this compound is a multi-step process involving strategic construction of the fused heterocyclic system, selective functionalization, and careful optimization of reaction conditions. Advances such as microwave-assisted synthesis and solvent optimization have significantly improved the efficiency and purity of the compound. These preparation methods provide a robust foundation for further biological evaluation and pharmaceutical development of this heterocyclic scaffold.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The imidazo[1,2-B]pyridazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Ethyl 6-carboxyimidazo[1,2-B]pyridazine-3-carboxylate.
Reduction: Ethyl 6-hydroxymethylimidazo[1,2-B]pyridazine-3-carboxylate.
Substitution: Depending on the substituents introduced, various derivatives of the imidazo[1,2-B]pyridazine ring can be formed.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.
Mechanism of Action
The mechanism of action of Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key derivatives of imidazo[1,2-b]pyridazine-3-carboxylates differ primarily in substituents at positions 2, 6, and 6. Below is a comparative analysis:
Table 1: Structural and Physicochemical Properties of Selected Derivatives
Chromatographic and Analytical Data
- HPLC Retention : Derivatives with bulky groups (e.g., phenylethyl) exhibit longer retention times in reverse-phase HPLC. For example, Ethyl 6-(2-phenylethyl)imidazo[1,2-b]pyridazine-3-carboxylate elutes at ~1.33 minutes under TFA-modified conditions .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ions, e.g., m/z 273.1479 for Ethyl 6-cyclohexylimidazo[1,2-b]pyridazine-3-carboxylate .
Biological Activity
Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.
Synthesis and Structural Properties
The synthesis of this compound typically involves the condensation of specific precursors. The imidazo[1,2-B]pyridazine scaffold is formed through reactions involving α-bromoketones and amino-substituted pyridazines under mild basic conditions. The structure can be modified at various positions to enhance biological activity or selectivity against specific targets.
1. Binding Affinity to Amyloid Plaques
Research has shown that derivatives of imidazo[1,2-B]pyridazine can exhibit significant binding affinities to amyloid plaques, which are associated with Alzheimer's disease. For instance, studies have reported binding affinities ranging from 11.0 nM to over 1000 nM depending on the substitution patterns at the 6-position and 2-position of the imidazo ring .
| Compound | Binding Affinity (nM) |
|---|---|
| 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | 11.0 |
| Other derivatives | >1000 |
This suggests that modifications to the structure can significantly impact its ability to interact with pathological targets.
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro assays have demonstrated activity against various bacterial strains, particularly those exhibiting multi-drug resistance. The mechanism often involves inhibition of key proteins involved in cell division, such as FtsZ in Streptococcus pneumoniae .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Targets : Compounds within this class have been shown to inhibit critical proteins involved in cell division and proliferation.
- Binding Interactions : The ability to bind specifically to amyloid plaques suggests a potential role in neurodegenerative disease modulation.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their therapeutic effects against inflammation and oxidative stress.
Case Study 1: Amyloid Plaque Imaging
In a study aimed at developing imaging agents for Alzheimer's disease, compounds similar to this compound were synthesized and evaluated for their ability to bind Aβ plaques. The results indicated that certain modifications led to improved specificity and binding affinity compared to existing imaging agents like PIB (Pittsburgh Compound B) .
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of imidazo[1,2-B]pyridazine derivatives against resistant strains of bacteria. The study found that specific substitutions enhanced the compounds' efficacy against Streptococcus pneumoniae by effectively inhibiting FtsZ protein function, leading to bacterial cell death .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
